
5,5'''-Bis(tridecafluorohexyl)-2,2':5',2 '':5'',2'''-quaterthiophene
Overview
Description
5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene (abbreviated here as F6-4T) is a fluorinated oligothiophene derivative with a quaterthiophene (four linked thiophene rings) backbone. The molecule features two tridecafluorohexyl (-C₆F₁₃) groups at the 5 and 5''' positions (terminal thiophene units). These perfluorinated side chains impart strong electron-withdrawing properties, making F6-4T an n-type organic semiconductor with applications in organic electronics, such as thin-film transistors (OFETs) and photovoltaic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene typically involves the Stille coupling reaction. This method uses 5,5’-bis(trimethylstannyl)-2,2’-bithiophene and 2,5-dibromo-3,4-difluorothiophene as starting materials. The reaction is catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like ferric chloride (FeCl3) to form polythiophene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3) in anhydrous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
Oxidation: Polythiophene derivatives with enhanced conductivity.
Reduction: Reduced thiophene compounds with altered electronic properties.
Substitution: Halogenated thiophene derivatives with potential for further functionalization.
Scientific Research Applications
Organic Electronics
DFH-4T has garnered attention in the field of organic electronics, particularly in the development of:
- Organic Field Effect Transistors (OFETs) : DFH-4T has been utilized as an active layer in OFETs due to its high charge carrier mobility (up to 0.64 cm²/V·s). This property is crucial for enhancing device performance in flexible electronics.
Application | Mobility (cm²/V·s) | Device Type |
---|---|---|
OFETs | 0.64 | N-type |
- Organic Photovoltaics (OPVs) : The compound's ability to form stable films makes it a candidate for use in OPVs, where it can improve charge separation and transport.
Sensor Technology
DFH-4T has shown potential in sensor applications, particularly in chemical sensors where its electronic properties can be exploited for the detection of various analytes. Research indicates that the compound can be integrated into sensor devices that require high sensitivity and selectivity.
Light Emitting Diodes (LEDs)
The incorporation of DFH-4T into organic light-emitting diodes (OLEDs) has been explored due to its favorable optical properties. Studies have demonstrated that DFH-4T can enhance the efficiency of light emission when used as an emissive layer.
Synthesis and Characterization
A notable study published in Tetrahedron Letters (2018) describes a novel synthesis method for DFH-4T using supercritical carbon dioxide as a green solvent. This approach not only simplifies the purification process but also reduces environmental impact, making it more sustainable for industrial applications .
Performance in Organic Electronics
Research highlighted in Advanced Electronic Materials (2019) discusses the performance metrics of DFH-4T in OFETs, noting its superior stability under operational conditions compared to other n-type materials. The study emphasizes the importance of molecular design in achieving high mobility and thermal stability .
Mechanism of Action
The mechanism of action of 5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene involves its ability to conduct electricity through π-conjugation. The tridecafluorohexyl groups enhance the compound’s solubility and stability, allowing it to form well-ordered films. These films facilitate efficient charge transport, making the compound suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes.
Comparison with Similar Compounds
Key Properties :
- Electron Affinity : The fluorinated chains enhance electron transport by lowering the LUMO energy level.
- Solubility: Limited solubility in common organic solvents due to fluorocarbon hydrophobicity, though supercritical CO₂ has been used as a sustainable solvent for synthesis and purification .
- Thermal Stability : Perfluoroalkyl groups improve thermal stability compared to alkyl-substituted analogs.
Structural and Electronic Comparisons
Below is a comparative analysis of F6-4T with structurally related quaterthiophenes:
Key Findings
Electron-Withdrawing vs. Electron-Donating Substituents :
- F6-4T’s -C₆F₁₃ groups lower the LUMO energy, enabling n-type behavior, while alkyl or aryl substituents (e.g., -C₁₂H₂₅, -C₆H₄CH₃) favor p-type conductivity due to electron-donating effects .
- The ambipolar behavior of diperfluorophenylquaterthiophene arises from balanced electron/hole transport via fluorinated aryl groups .
Mobility and Device Performance :
- F6-4T exhibits high n-channel mobility (~0.5 cm²/V·s), comparable to diperfluorophenylquaterthiophene .
- Alkyl-substituted quaterthiophenes (e.g., didodecyl derivatives) show lower hole mobility (~0.03 cm²/V·s) due to reduced crystallinity .
Synthesis and Solubility :
- F6-4T’s synthesis via supercritical CO₂ avoids toxic solvents, enhancing sustainability .
- Fluorinated compounds generally require specialized processing (e.g., vapor deposition) due to poor solubility, whereas alkylated analogs (e.g., PTz4T-2OD) are solution-processable .
Thermal and Environmental Stability: Perfluorinated chains in F6-4T improve oxidative stability compared to alkyl or amino-substituted derivatives, which degrade under ambient conditions .
Applications :
- F6-4T and diperfluorophenylquaterthiophene are ideal for n-type OFETs, while alkyl/aryl variants excel in p-type devices or sensors .
Biological Activity
5,5'''-Bis(tridecafluorohexyl)-2,2':5',2 '':5'',2'''-quaterthiophene is a conjugated organic compound belonging to the polythiophene family. Its unique molecular structure, characterized by the presence of tridecafluorohexyl groups, enhances its electronic properties and solubility, making it suitable for applications in organic electronics, photovoltaics, and sensors. The compound is identified by its CAS number 446043-85-2 and has a molecular weight of 966.6 g/mol .
Conductive Properties and Biosensor Applications
The biological activity of this compound has been primarily investigated in the context of its conductive properties. Due to its ability to conduct electricity, it has potential applications in biosensors. These sensors can detect biological molecules or pathogens by utilizing the compound's conductivity changes in response to binding events .
Case Studies
- Environmental Impact Assessment : A study evaluating the impact of fluoropolymer manufacturing on aquatic ecosystems indicated that similar fluorinated compounds can disrupt local biota due to their persistent nature . Although direct studies on this quaterthiophene are lacking, the implications from related compounds suggest a need for caution in its use.
- Thyroid Disruption Potential : Research on related perfluoroalkyl substances (PFAS) has shown potential endocrine-disrupting effects. While no direct studies have been conducted on this specific quaterthiophene, the structural characteristics warrant further investigation into its potential hormonal effects .
Synthesis and Characterization
The synthesis of this compound typically involves Stille coupling reactions using specific precursors under controlled conditions. This method not only facilitates the formation of the desired compound but also allows for the exploration of its electronic properties through various characterization techniques such as NMR and UV-Vis spectroscopy .
Table: Properties and Applications
Property/Characteristic | Description |
---|---|
CAS Number | 446043-85-2 |
Molecular Weight | 966.6 g/mol |
Solubility | Enhanced solubility due to tridecafluorohexyl groups |
Potential Applications | Organic electronics, biosensors |
Toxicity Concerns | Potential persistence and bioaccumulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,5'''-Bis(tridecafluorohexyl)-quaterthiophene, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 5,5′-bis(borolane) precursors and fluorinated aryl halides. Key steps include:
- Catalyst selection : PEPPSI-IPr (Pd catalyst) enhances coupling efficiency due to its stability in polar solvents (e.g., THF/water mixtures) .
- Purification : Column chromatography with hexane/ethyl acetate gradients removes unreacted borolane intermediates. Yields (~32–95%) depend on stoichiometric ratios of B2pin2 (diboron reagent) and reaction time (12–24 hr at 80°C) .
- Troubleshooting : Low yields (<50%) may arise from incomplete degassing; ensure rigorous vacuum-argon cycling in Schlenk tubes to exclude oxygen .
Q. How do NMR and IR spectroscopy confirm the structure of fluorinated quaterthiophene derivatives?
- Methodology :
- ¹H NMR : Fluorinated alkyl chains (tridecafluorohexyl) suppress proton signals, but residual aromatic protons in the thiophene backbone appear at δ 6.8–7.2 ppm (multiplet patterns confirm regiochemistry) .
- ¹⁹F NMR : Distinct CF₂ and CF₃ signals between δ -110 to -125 ppm validate perfluorinated sidechains .
- IR : Absence of C-Br stretches (~500 cm⁻¹) confirms complete coupling; C-F stretches appear as strong bands near 1200 cm⁻¹ .
Q. What solvents and conditions stabilize fluorinated quaterthiophenes for optical studies?
- Methodology : Use fluorophobic solvents (e.g., perfluorodecalin) to prevent aggregation. For UV-Vis/PL spectroscopy:
- Dissolve in anhydrous THF (degassed) under argon to minimize oxidation.
- Measure absorbance at λ_max ~380–420 nm (π-π* transition); red shifts indicate extended conjugation .
Advanced Research Questions
Q. How do fluorinated sidechains influence charge transport in quaterthiophene-based organic field-effect transistors (OFETs)?
- Methodology :
- Mobility measurement : Use bottom-gate/top-contact OFETs with SiO₂ dielectric. Fluorinated chains reduce interfacial traps, enhancing µ_hole (up to 0.1 cm²/V·s) .
- Morphology analysis : AFM/XRD reveals ordered lamellar packing (d-spacing ~3.5 Å) due to fluorophobic interactions .
- Contradictions : Some studies report reduced mobility in fluorinated systems due to steric hindrance; optimize annealing temperature (100–150°C) to balance order and sidechain rigidity .
Q. What strategies mitigate batch-to-batch variability in electrochemical polymerization of fluorinated quaterthiophenes?
- Methodology :
- Electropolymerization : Use 0.1 M TBAPF₆ in acetonitrile at 1.2 V (vs. Ag/AgCl). Monitor current density to ensure uniform film growth.
- Precursor purity : Validate via MALDI-TOF MS; impurities >5% (e.g., mono-coupled byproducts) disrupt conjugation .
- Post-treatment : Rinse films with FC-72 (fluorinated solvent) to remove unreacted monomers without dissolving the polymer .
Q. How can computational modeling (DFT/MD) predict the impact of fluorinated sidechains on electronic band structure?
- Methodology :
- DFT calculations : Use Gaussian16 with B3LYP/6-31G(d) to model HOMO/LUMO levels. Fluorine atoms lower HOMO (-5.2 eV) by inductive effects, improving oxidative stability .
- MD simulations (LAMMPS) : Simulate packing dynamics; fluorinated chains reduce π-π stacking distance (3.8 Å → 3.3 Å) but increase torsional strain in the thiophene backbone .
Q. Data Contradictions and Resolution
- Issue : Conflicting reports on solubility in polar solvents (e.g., acetone).
- Resolution : Fluorinated quaterthiophenes exhibit solubility only in highly fluorinated solvents (e.g., Vertrel XF) or at elevated temperatures (>60°C) .
- Issue : Discrepancies in optical bandgap (2.1–2.4 eV) across studies.
- Resolution : Bandgap varies with sidechain length (C6F13 vs. C4F9) and regioregularity; use HRMS to confirm molecular weight and branching .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H8F26S4/c29-17(30,19(33,34)21(37,38)23(41,42)25(45,46)27(49,50)51)15-7-5-13(57-15)11-3-1-9(55-11)10-2-4-12(56-10)14-6-8-16(58-14)18(31,32)20(35,36)22(39,40)24(43,44)26(47,48)28(52,53)54/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTYFFPSPVBSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(S3)C4=CC=C(S4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H8F26S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896198 | |
Record name | 1~5~,4~5~-Bis(tridecafluorohexyl)-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446043-85-2 | |
Record name | 1~5~,4~5~-Bis(tridecafluorohexyl)-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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